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Selenophene-2-carboxylic acid is a heterocyclic organic compound featuring a selenophene ring with a carboxylic acid functional group at the second position. The molecular formula of selenophene-2-carboxylic acid is , and its structure comprises a five-membered ring containing selenium, akin to thiophene and furan but with distinct electronic properties due to the presence of selenium. This compound exhibits interesting chemical characteristics and biological activities, making it a subject of research in various fields, including medicinal chemistry and materials science.
Research indicates that selenophene derivatives, including selenophene-2-carboxylic acid, exhibit notable biological activities. They have been studied for their potential as inhibitors of D-amino acid oxidase, an enzyme implicated in various neurological disorders. Moreover, compounds containing selenium are recognized for their antioxidant properties, contributing to cellular protection against oxidative stress .
The synthesis of selenophene-2-carboxylic acid can be achieved through several methods:
Selenophene-2-carboxylic acid finds applications in various domains:
Interaction studies involving selenophene-2-carboxylic acid have focused on its role as a ligand in coordination chemistry. It has been shown to interact effectively with transition metals, forming stable complexes that exhibit interesting catalytic properties. These interactions are crucial for developing new catalysts for organic transformations .
Selenophene-2-carboxylic acid shares structural similarities with other heterocyclic compounds, notably those containing sulfur or oxygen instead of selenium. Here are some comparable compounds:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Thiophene-2-carboxylic acid | Sulfur-containing | Exhibits similar reactivity but different biological activity due to sulfur's properties. |
| Furan-2-carboxylic acid | Oxygen-containing | Known for its aromaticity and reactivity; used in various organic syntheses. |
| Pyrrole-2-carboxylic acid | Nitrogen-containing | Displays distinct electronic properties and biological activities; often used in pharmaceuticals. |
Selenophene-2-carboxylic acid is unique due to the presence of selenium within its ring structure, which alters its electronic characteristics compared to its sulfur and oxygen counterparts. This unique property contributes to its distinct reactivity and potential applications in biological systems and materials science.
Selenophene-2-carboxylic acid consists of a five-membered aromatic selenophene ring fused to a carboxylic acid group. The selenium atom contributes to the aromaticity of the ring through its lone pair electrons, which participate in π-conjugation. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 293.4°C at 760 mmHg | |
| Flash Point | 131.2°C | |
| Exact Mass | 175.938 g/mol | |
| NMR Shifts (1H, DMSO-d6) | δ 8.03 (d), 7.37 (d), 8.42 (s) |
The planar structure of the selenophene ring enables efficient charge delocalization, making it suitable for optoelectronic applications. The carboxylic acid group enhances solubility in polar solvents and facilitates further functionalization.
Selenium’s lower electronegativity (2.55) compared to sulfur (2.58) and oxygen (3.44) results in a narrower HOMO-LUMO gap in selenophene derivatives. For example, selenophene-2-carboxylic acid exhibits a HOMO energy of -5.2 eV and a LUMO of -2.8 eV, as inferred from analogous selenophene-based polymers. This electronic profile supports applications in organic semiconductors, where charge transport efficiency is critical.
The synthesis of selenophene derivatives through cyclization strategies represents a fundamental approach in organoselenium chemistry, with several established methodologies for incorporating selenium precursors into heterocyclic frameworks [1]. The formation of selenophene rings can be achieved through various cyclization pathways, with electrophilic selenium species playing crucial roles in ring closure reactions [2].
One of the most effective approaches involves the use of dibutyl diselenide as a selenium source in combination with oxidative conditions [4]. The protocol employs the 5-endo-dig electrophilic cyclization of 1,3-diynes promoted by electrophilic organoselenium species, generated in situ through the oxidative cleavage of the selenium-selenium bond using Oxone as a green oxidant [4]. This methodology has demonstrated the ability to produce selenophene derivatives with yields ranging from 40% to 78% when using 4.0 equivalents of dibutyl diselenide in acetonitrile at 80 degrees Celsius [4].
The mechanism of selenium incorporation involves the initial formation of electrophilic selenium species through ionic or radical pathways from the reaction between dibutyl diselenide and potassium peroxymonosulfate, the active component of Oxone [4]. The cyclization proceeds through the interaction of the diyne substrate with these electrophilic selenium intermediates, leading to the formation of the selenophene ring system [4].
Alternative selenium sources have been employed in cyclization reactions, including selenium dichloride, selenium dibromide, and selenium oxychloride [23]. The reaction of selenium with metallacycloalkanes, such as aluminacyclopentanes and magnesacyclopentanes, provides another interesting route towards five-membered selenium-containing heterocycles [23]. This methodology has been applied to convert various substrates into spiro dihydroselenophene derivatives through the reactivity of corresponding aluminacarbocycle intermediates [23].
| Selenium Precursor | Reaction Conditions | Yield Range | Reference |
|---|---|---|---|
| Dibutyl diselenide/Oxone | Acetonitrile, 80°C | 40-78% | [4] |
| Selenium dichloride | Chloroform, room temperature | 60-85% | [23] |
| Selenium oxychloride | 1,4-dioxane, reflux | 45-70% | [23] |
The copper-catalyzed one-pot addition of selenium moieties to 1,3-dienyl bromides has emerged as another efficient protocol for selenophene synthesis [3]. This method utilizes potassium selenocyanate catalyzed by copper oxide nanoparticles, providing selenophenes with broad functional group tolerance [3]. The reaction demonstrates effectiveness for both aryl and alkyl substituted selenophenes, with the copper catalyst facilitating the formation of carbon-selenium bonds followed by nucleophilic cyclization [3].
The introduction of carboxylic acid functionality into selenophene systems represents a critical transformation for accessing selenophene-2-carboxylic acid derivatives [20]. The carboxylation of selenophene cores can be achieved through several complementary approaches, with organometallic intermediates playing pivotal roles in these transformations [21] [24].
The most direct approach involves the formation of organolithium or Grignard reagents from selenophene precursors, followed by reaction with carbon dioxide [25]. The preparation of selenophene-based organometallic reagents typically employs metal-halogen exchange reactions using butyllithium or the formation of Grignard reagents from bromoselenophene derivatives [24]. For example, 2,5-bis(3-octylthiophen-2-yl)selenophene can be lithiated using normal-butyllithium at minus 78 degrees Celsius in tetrahydrofuran, followed by reaction with carbon dioxide sources to introduce carboxylate functionality [24].
The mechanism of carboxylation involves the nucleophilic attack of the organometallic species on carbon dioxide, forming a carboxylate intermediate that is subsequently protonated during aqueous workup to yield the carboxylic acid [25]. The reaction proceeds through the formation of a carbon-carbon bond between the selenophene carbon and the carbon dioxide molecule [18].
Alternative carboxylation strategies have been developed using rhodium catalysis for carbon-hydrogen bond activation followed by carbon dioxide incorporation [20]. These methods involve the formation of rhodium-aryl intermediates that can react with carbon dioxide under appropriate conditions [20]. The rhodium-catalyzed carboxylation of simple aromatic compounds proceeds through a detailed mechanism involving 14-electron rhodium complexes that participate in both carbon-hydrogen bond activation and carboxylation steps [20].
| Method | Reagents | Temperature | Yield |
|---|---|---|---|
| Lithium-halogen exchange | n-BuLi, CO₂ | -78°C to RT | 65-85% |
| Grignard formation | Mg, CO₂ | 0°C to RT | 60-80% |
| Rh-catalyzed C-H activation | [RhCl(dcype)]₂, CO₂ | 140°C | 45-70% |
The use of carboxylic acid salts as dual-function reagents represents an innovative approach to carboxylation chemistry [22]. Potassium triphenylacetate can serve as both a source of carbon dioxide and a metalating agent through decarboxylation to generate trityl anion, which subsequently deprotonates the selenophene substrate [22]. This approach eliminates the need for specialized equipment for carbon dioxide handling while providing an efficient route to carboxylated products [22].
The hydrolysis of selenophene carbonitriles and esters provides a reliable route to selenophene-2-carboxylic acid derivatives through well-established synthetic transformations [5] [8]. The conversion of nitrile groups to carboxylic acids proceeds through acidic or basic hydrolysis conditions, while ester hydrolysis can be accomplished through both acidic and basic saponification protocols [5] [9].
Selenophene carbonitrile synthesis represents the initial step in this approach, with several methodologies available for introducing cyano functionality into selenophene systems [30]. The preparation of selenophene-2-carbonitrile can be achieved through the reaction of selenophene with chlorosulfonyl isocyanate in dichloromethane at low temperatures [30]. This method involves the electrophilic substitution of the selenophene ring, with the cyano group being introduced at the 2-position [30].
The hydrolysis of selenophene carbonitriles follows standard nitrile hydrolysis protocols [5]. Under acidic conditions, the nitrile is heated under reflux with dilute hydrochloric acid, leading to the formation of the free carboxylic acid and ammonium chloride [5]. The mechanism proceeds through initial protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an intermediate that ultimately yields the carboxylic acid [6].
Basic hydrolysis of selenophene carbonitriles employs sodium hydroxide solution under reflux conditions [5]. This approach generates the sodium salt of the carboxylic acid along with ammonia gas [5]. The final carboxylic acid is obtained by acidification of the reaction mixture with a strong acid such as hydrochloric acid [5].
| Hydrolysis Type | Conditions | Products | Yield Range |
|---|---|---|---|
| Acidic hydrolysis | HCl, H₂O, reflux | RCOOH + NH₄Cl | 70-90% |
| Basic hydrolysis | NaOH, H₂O, reflux | RCOONa + NH₃ | 75-95% |
Ester hydrolysis provides an alternative pathway to selenophene carboxylic acids [8] [9]. Selenophene esters can be hydrolyzed under basic conditions using sodium hydroxide in a process known as saponification [8]. The mechanism involves nucleophilic addition of hydroxide ion to the carbonyl carbon of the ester, forming a tetrahedral intermediate that eliminates alkoxide to generate the carboxylate salt [8]. Subsequent acidification yields the free carboxylic acid [8].
The preparation of selenophene esters as precursors involves various synthetic approaches, including the reaction of selenophene derivatives with acyl chlorides or through direct esterification reactions [32]. Selenol esters can be prepared efficiently by reacting zinc selenate complexes with acyl chlorides under aqueous conditions [32].
Transition metal catalysis has emerged as a powerful tool for the functionalization of selenophene systems, enabling selective transformations that would be challenging to achieve through conventional organic synthesis [11] [16]. The unique electronic properties of selenium compared to sulfur provide distinct reactivity patterns in metal-catalyzed reactions, offering opportunities for selective functionalization [15].
Copper catalysis plays a prominent role in selenophene functionalization reactions [11]. Copper-catalyzed chalcogenative heteroannulation reactions have been developed for the synthesis of highly functionalized selenophenes from simple starting materials [11]. These reactions proceed through sequential carbon-chalcogen bond formation, followed by cyclization and subsequent functionalization steps [11]. The copper catalyst facilitates the formation of selenophene rings while enabling the introduction of various functional groups in a single synthetic operation [11].
The mechanism of copper-catalyzed selenophene formation involves the generation of copper selenolate species that activate carbon-carbon triple bonds toward nucleophilic attack [11]. The reaction of propargyl pyridines with diorganyl diselenides in the presence of copper iodide and sodium carbonate demonstrates the versatility of this approach [11]. The 5-endo-dig cyclization mechanism allows for the formation of selenophene-containing heterocycles with good to excellent yields [11].
Iron-mediated synthesis represents another important class of transition metal-catalyzed selenophene functionalization [2]. Iron trichloride combined with dialkyl diselenides provides an effective system for selenophene cyclization reactions [2]. The iron catalyst generates both electrophilic and nucleophilic selenium species from dialkyl diselenide, enabling complex multi-step transformations in a single reaction vessel [2].
| Metal Catalyst | Substrate Type | Products | Yield Range |
|---|---|---|---|
| CuI/Na₂CO₃ | Propargyl pyridines | Selenoindolizines | 65-92% |
| FeCl₃ | Selenoenynes | Functionalized selenophenes | 45-85% |
| Pd(PPh₃)₄ | Aryl bromides | Arylated selenophenes | 70-95% |
Palladium catalysis offers sophisticated approaches to selenophene functionalization through carbon-hydrogen bond activation and cross-coupling reactions [16]. Palladium-catalyzed successive carbon-hydrogen bond arylations provide modular access to extended aromatic systems containing selenophene moieties [16]. These reactions enable the construction of complex polycyclic structures through sequential functionalization of selenophene rings [16].
The palladium-catalyzed desulfitative carbon-hydrogen bond arylation using 2-bromo arylsulfonyl chlorides represents a particularly innovative approach [16]. This methodology allows for the direct introduction of aryl groups at specific positions of the selenophene ring while simultaneously removing sulfur-containing leaving groups [16]. The reaction conditions typically employ palladium acetate as the catalyst with appropriate ligands and bases [16].
Rhodium catalysis has been applied to selenophene carboxylation reactions through carbon-hydrogen bond activation mechanisms [20]. The rhodium-catalyzed carboxylation of selenophene derivatives involves the formation of rhodium-aryl intermediates followed by carbon dioxide insertion [20]. Kinetic studies reveal that 14-electron rhodium complexes participate in both the carbon-hydrogen bond activation step and the carboxylation step [20].
Electropolymerization represents a unique approach to synthesizing selenophene-containing polymeric materials with distinct electronic and optical properties [13] [37]. The electrochemical polymerization of selenophene monomers and their copolymerization with other heterocyclic compounds provides access to conducting polymers with tunable characteristics [13] [38].
The electropolymerization of selenophene proceeds through an oxidative mechanism involving the formation of radical cations [13]. The process begins with the electrochemical oxidation of the monomer to generate a radical cation, followed by coupling of two radicals to produce a dihydrodimer dication [13]. Subsequent loss of protons and rearomatization drives the polymerization forward through successive electrochemical and chemical steps according to a general E(EC)n mechanism [13].
Copolymerization of selenophene with thiophene has been extensively studied to produce hybrid polymers with intermediate properties [13] [37]. The electrochemical copolymerization can be performed at constant electrode potential, with the obtained copolymer films showing properties that are not simply the sum of the individual homopolymers [13]. This outcome suggests the formation of random copolymers rather than block copolymers [13].
| Monomer Ratio | Polymerization Potential | Conductivity | Film Properties |
|---|---|---|---|
| Se:Th (6:1) | 1.6 V vs SCE | 2.30 S/cm | Selenophene-based random |
| Se:Th (1:1) | 1.6 V vs SCE | 8.34 S/cm | Balanced copolymer |
| Se:Th (1:1) | 1.7 V vs SCE | 13.35 S/cm | Thiophene-rich random |
The conductivity of polyselenophene films is generally lower than that of polythiophene, which can be attributed to overoxidation effects and larger interchain distances in the solid state due to the increased size of the selenium atom [13]. However, copolymerization with thiophene provides an effective method for modifying the conductivity properties of polyselenophene [13].
The synthesis of poly(thiophene)-block-poly(selenophene) copolymers through controlled Kumada catalyst transfer condensative polymerization demonstrates advanced control over polymer architecture [37]. These block copolymers exhibit unique chiral expression properties through co-crystallization effects, with the block copolymers showing larger chiral responses than the individual homopolymers [37].
Multi-selenophene incorporated polymer systems have been developed for advanced electronic applications [36]. The incorporation of multiple selenophene units into thiazole imide-based polymer backbones results in materials with enhanced intramolecular noncovalent interactions and improved intermolecular selenium-selenium interactions [36]. These structural features lead to more planar polymer backbones and improved film crystallinity, ultimately resulting in higher electrical conductivity after n-doping [36].